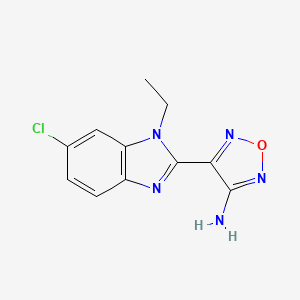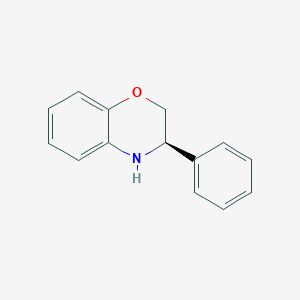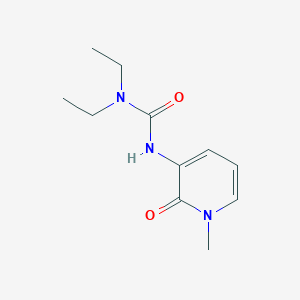
1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide, also known as JNJ-40411813, is a novel small molecule that has been synthesized for scientific research purposes. This compound belongs to the class of pyrrolidine carboxamide derivatives and has been found to have potential applications in various fields of biomedical research.
Mécanisme D'action
The mechanism of action of 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide involves its binding to specific molecular targets, including nicotinic acetylcholine receptors and various enzymes and signaling pathways. The binding of 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide to these targets results in a modulation of their activity, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide has been found to have various biochemical and physiological effects, depending on the target it binds to. In neuroscience, 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide has been shown to enhance cognitive function and memory by modulating the activity of nicotinic acetylcholine receptors. In cancer research, 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide has been found to inhibit the growth of cancer cells by targeting specific molecular pathways. In addition, 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide has been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide has been found to have a low toxicity profile, which makes it safe for use in in vitro and in vivo experiments. However, one of the limitations of 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide is its high cost, which may limit its use in some research settings.
Orientations Futures
There are several future directions for the research on 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide. One of the potential applications of 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide is in the development of new drugs for various diseases, including Alzheimer's disease, cancer, and inflammation. In addition, further studies are needed to elucidate the molecular targets and mechanisms of action of 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide, which may lead to the discovery of new therapeutic targets. Finally, the synthesis process of 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide can be further optimized to achieve higher yield and purity, which may reduce its cost and increase its availability for research purposes.
Conclusion:
In conclusion, 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide is a novel small molecule that has potential applications in various fields of biomedical research. The synthesis of 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide involves a multistep process that has been optimized to achieve high yield and purity of the compound. 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide has been studied for its potential applications in neuroscience, cancer research, and drug discovery, and has been found to have various biochemical and physiological effects. Although 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide has some limitations, its potential applications and future directions make it a promising candidate for further research.
Méthodes De Synthèse
The synthesis of 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide involves a multistep process that starts with the reaction of 4-fluoro-3-nitrobenzaldehyde with pyrrole in the presence of a base to form an intermediate compound. This intermediate is then reacted with a mixture of dimethylamine and formaldehyde to obtain the final product, 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide. The synthesis process has been optimized to achieve high yield and purity of the compound.
Applications De Recherche Scientifique
1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide has been studied for its potential applications in various fields of biomedical research, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide has been found to have a modulatory effect on the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes, including learning and memory. In cancer research, 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide has been shown to inhibit the growth of cancer cells by targeting specific molecular pathways. In drug discovery, 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide has been evaluated as a potential candidate for the development of new drugs for various diseases.
Propriétés
IUPAC Name |
1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-21(2)17(24)15-6-5-11-23(15)18(25)20-13-7-8-14(19)16(12-13)22-9-3-4-10-22/h3-4,7-10,12,15H,5-6,11H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJTTZMXZVIKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1C(=O)NC2=CC(=C(C=C2)F)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591002.png)


![2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B7591019.png)


![3-(2-methylpropyl)-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholine-4-carboxamide](/img/structure/B7591050.png)
![N-[2-(oxolan-2-yl)ethyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7591052.png)


![3-(2,5-dihydropyrrol-1-yl)-N-[3-[methyl(propan-2-yl)amino]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7591095.png)
![1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea](/img/structure/B7591102.png)

